molecular formula C12H16N2O5 B2902435 diethyl 1-(2-oxopropyl)-1H-pyrazole-3,5-dicarboxylate CAS No. 1015894-22-0

diethyl 1-(2-oxopropyl)-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B2902435
CAS No.: 1015894-22-0
M. Wt: 268.269
InChI Key: JKXSKJQHYGBMCX-UHFFFAOYSA-N
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Description

Diethyl 1-(2-oxopropyl)-1H-pyrazole-3,5-dicarboxylate is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1-(2-oxopropyl)-1H-pyrazole-3,5-dicarboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of diethyl 2-oxopropylphosphonate with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired yield and purity of the final product. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial to achieve high efficiency and cost-effectiveness in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-(2-oxopropyl)-1H-pyrazole-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Scientific Research Applications

Diethyl 1-(2-oxopropyl)-1H-pyrazole-3,5-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 1-(2-oxopropyl)-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the target molecule. For example, in medicinal chemistry, it may inhibit a particular enzyme by binding to its active site, thereby preventing substrate conversion .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 1-(2-oxopropyl)-1H-pyrazole-4,5-dicarboxylate
  • Dimethyl 1-(2-oxopropyl)-1H-pyrazole-3,5-dicarboxylate
  • Diethyl 1-(2-oxopropyl)-1H-pyrazole-3,4-dicarboxylate

Uniqueness

Diethyl 1-(2-oxopropyl)-1H-pyrazole-3,5-dicarboxylate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for targeted applications in various fields .

Properties

IUPAC Name

diethyl 1-(2-oxopropyl)pyrazole-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5/c1-4-18-11(16)9-6-10(12(17)19-5-2)14(13-9)7-8(3)15/h6H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXSKJQHYGBMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC(=O)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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